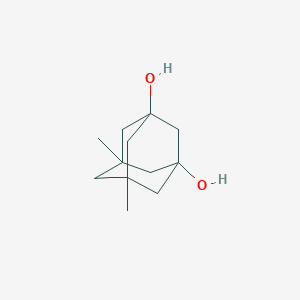

5,7-Dimethyladamantane-1,3-diol

説明

Overview of Adamantane (B196018) Chemistry and Derivatives

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon and the simplest diamondoid, possessing a cage-like structure that mirrors the carbon arrangement in a diamond crystal lattice. wikipedia.org This structure is exceptionally rigid and virtually free of ring strain, lending it high thermal and chemical stability. worldscientific.com The discovery of adamantane in petroleum in 1933 and its first successful synthesis in 1941 by Prelog and Seiwerth opened a new chapter in organic chemistry, focusing on polyhedral compounds. worldscientific.comnih.gov

The chemistry of adamantane is largely characterized by functionalization at its tertiary (bridgehead) and secondary (methylene) positions. The bridgehead carbons are particularly reactive sites for electrophilic substitution. acs.org This has led to the development of a vast library of adamantane derivatives, including halides, amines, and alcohols, which serve as crucial intermediates in the synthesis of more complex molecules. researchgate.net These derivatives have found applications ranging from materials science to medicine, forming the structural core of several approved drugs. nih.gov

Significance of Dimethylated Adamantane Diols in Chemical Sciences

The introduction of multiple functional groups onto the adamantane scaffold, such as methyl (CH₃) and hydroxyl (-OH) groups, significantly alters the molecule's properties. Methylation increases the lipophilicity and size of the adamantane core, which can influence how the molecule interacts with other substances or biological targets. nih.gov Hydroxyl groups, on the other hand, introduce polarity and provide reactive sites for esterification, etherification, or oxidation, making diols valuable building blocks in organic synthesis.

Dimethylated adamantane diols, as a class, are important for several reasons. They serve as precursors for creating more complex, multifunctional adamantane derivatives. For instance, hydroxy derivatives of adamantane are key starting materials for synthesizing biologically active compounds. researchgate.net The specific positioning of the methyl and hydroxyl groups, as in the 5,7- and 1,3- positions, creates a distinct stereochemical and electronic profile, which is critical for applications in supramolecular chemistry, catalysis, and the design of specialized polymers. Research has shown that even the addition of methyl groups can tune the electronic and optical properties of adamantanes, for example, by shifting absorption spectra and overcoming the fluorescence quenching often seen in other functionalized diamondoids. acs.org

Historical Context of 5,7-Dimethyladamantane-1,3-diol Research

While the broader field of adamantane chemistry has been active for decades, specific research focusing on this compound is more niche. The synthesis of related structures, such as 3,5-dimethyladamantan-1-ol, has been achieved through methods like the oxidation of 1,3-dimethyladamantane (B135411). researchgate.net One documented synthesis of this compound involves the reaction of 1,3-dimethyladamantane with molecular oxygen, catalyzed by a combination of N-hydroxyphthalimide and cobalt salts. sigmaaldrich.com

The interest in this and similar molecules, such as 1-Amino-3-hydroxy-5,7-dimethyladamantane, often stems from their relationship to pharmacologically active compounds like Memantine (B1676192), an adamantane derivative used in the treatment of Alzheimer's disease. simsonpharma.comtheclinivex.com The diol can be seen as a potential metabolite or a synthetic precursor to other active molecules.

Scope and Objectives of Current Research Trajectories

Contemporary research involving dimethylated adamantane diols is primarily driven by their potential as advanced synthetic intermediates. The objectives of these research efforts include:

Developing Novel Synthetic Routes: Creating more efficient, selective, and scalable methods for the synthesis of specifically substituted adamantane diols. This includes exploring new catalytic systems and reaction conditions. researchgate.net

Probing Structure-Property Relationships: Investigating how the specific placement of methyl and hydroxyl groups affects the molecule's physical, chemical, and electronic properties. Studies on methylated adamantanes have shown that functionalization can tune optical gaps and fluorescence, which is crucial for developing new nanomaterials. acs.org

Applications in Medicinal Chemistry: Using these diols as scaffolds to build more complex molecules with potential biological activity. The rigid adamantane core is a desirable feature for designing enzyme inhibitors or receptor modulators, where a precise three-dimensional structure is key for binding. mdpi.com

Materials Science: Exploring the incorporation of these diols into polymers or supramolecular assemblies. The rigidity and defined geometry of the adamantane unit can impart unique thermal or mechanical properties to materials.

While direct and extensive research on this compound itself is not widely published, its structural features place it firmly within these active areas of adamantane chemistry research.

Compound Data

Below are tables detailing the properties of this compound and its direct precursor, 1,3-Dimethyladamantane.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 10347-01-0 |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| Predicted pKa | 14.68 ± 0.70 |

Data sourced from Guidechem. guidechem.com

Table 2: Properties of 1,3-Dimethyladamantane

| Property | Value |

|---|---|

| CAS Number | 702-79-4 |

| Molecular Formula | C₁₂H₂₀ |

| Molecular Weight | 164.29 g/mol |

| Density | 0.886 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.478 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dimethyladamantane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h13-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTKRLBGVHQKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthesis Approaches to 5,7-Dimethyladamantane-1,3-diol

The construction of the this compound scaffold can be achieved through several distinct pathways. These include the isomerization of suitable precursors, direct oxidation of the corresponding hydrocarbon, condensation reactions followed by esterification, and innovative biocatalytic methods. Each approach offers unique advantages and challenges in terms of yield, selectivity, and reaction conditions.

Lewis Acid-Catalyzed Isomerization Routes

Lewis acid-catalyzed rearrangements are a cornerstone of adamantane (B196018) chemistry. These reactions typically involve the isomerization of a polycyclic hydrocarbon precursor to the thermodynamically stable adamantane cage. For the synthesis of 1,3-dimethyladamantane (B135411), a precursor to the diol, perhydroacenaphthene (B1583686) can be rearranged using a Lewis acid catalyst like anhydrous aluminum chloride. google.com This method, while effective, often requires harsh conditions and can lead to a mixture of products. The presence of a small amount of water can influence the reaction, and while some processes use toxic solvents like ethylene (B1197577) dichloride, cleaner methods are being developed. google.com The general principle involves the formation of a carbocation intermediate which then undergoes a series of hydride and alkyl shifts to form the adamantane skeleton. nih.gov

A notable example is the use of chloroplatinic acid to catalyze the transformation of perhydroacenaphthene to 1,3-dimethyladamantane with high efficiency, although the cost of the catalyst is a significant drawback for large-scale production. google.com Zeolites, such as Na/H-Y-zeolite, have also been employed to efficiently catalyze the isomerization of tetracyclo[6.2.1.1(3,6).0(2,7)]dodecane and perhydroacenaphthene to 1,3-dimethyladamantane. researchgate.net

Table 1: Comparison of Lewis Acid-Catalyzed Isomerization Methods for 1,3-Dimethyladamantane Synthesis

| Catalyst | Precursor | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Anhydrous Aluminum Chloride | Perhydroacenaphthene | Ethylene Dichloride | Industrial potential, but uses a toxic solvent. | google.com |

| Anhydrous Aluminum Chloride / Water | Perhydroacenaphthene | None | Cleaner, solvent-free approach. | google.com |

| Chloroplatinic Acid | Perhydroacenaphthene | Not specified | High conversion efficiency, but expensive catalyst. | google.com |

| Na/H-Y-Zeolite | Tetracyclo[6.2.1.1(3,6).0(2,7)]dodecane / Perhydroacenaphthene | Not specified | Efficient catalysis with a solid acid. | researchgate.net |

Catalytic Oxidation of 1,3-Dimethyladamantane

The direct oxidation of the tertiary C-H bonds of 1,3-dimethyladamantane is a more direct route to this compound and its mono-hydroxylated precursor, 3,5-dimethyladamantan-1-ol. This approach leverages the higher reactivity of the bridgehead positions of the adamantane core.

Hydrogen peroxide, in the presence of suitable catalysts, can be used to oxidize 1,3-dimethyladamantane. One proposed mechanism for the biomimetic oxidation with hydrogen peroxide involves the formation of a 1,3-dimethyladamantane radical cation, leading to the selective activation of a tertiary C-H bond and subsequent insertion of an oxygen atom to form the alcohol. researchgate.net The selectivity of this oxidation can be influenced by the composition of the catalytic system. For instance, a heterogeneous system based on Fe2SO4·7H2O, picolinic acid, and pyridine (B92270) has been studied for this purpose. researchgate.net

A highly effective method for the oxidation of 1,3-dimethyladamantane involves the use of molecular oxygen in the presence of a catalytic system combining N-hydroxyphthalimide (NHPI) and cobalt salts, such as Co(acac)₃. sigmaaldrich.comresearchgate.net This system generates a phthalimide (B116566) N-oxyl (PINO) radical, which is capable of abstracting a hydrogen atom from the tertiary position of the adamantane. The resulting alkyl radical can then react with molecular oxygen to form a hydroperoxide, which is subsequently reduced to the alcohol. This method can produce both 3,5-dimethyladamantan-1-ol and this compound. sigmaaldrich.com

Table 2: Catalytic Oxidation of 1,3-Dimethyladamantane

| Oxidant | Catalyst System | Products | Key Features | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide | Fe2SO4·7H2O / Picolinic Acid / Pyridine | 3,5-Dimethyladamantan-1-ol and other oxidation products | Biomimetic oxidation with tunable selectivity. | researchgate.net |

| Molecular Oxygen | N-Hydroxyphthalimide / Cobalt Salts (e.g., Co(acac)₃) | 3,5-Dimethyladamantan-1-ol, this compound | Efficient radical-based oxidation under mild conditions. | sigmaaldrich.comresearchgate.net |

Formaldehyde (B43269) Condensation and Formic Acid Esterification Pathways

An alternative synthetic route to adamantane diols involves condensation and esterification reactions. While specific details for this compound are not extensively documented in the provided search results, a general method for preparing adamantane diols involves formaldehyde condensation and formic acid esterification. This suggests a potential pathway where a suitable precursor is condensed with formaldehyde, followed by esterification and subsequent hydrolysis to yield the diol.

Biocatalytic and Biotransformation Strategies

Biocatalysis offers a green and highly selective alternative for the hydroxylation of adamantane derivatives. While direct biocatalytic synthesis of this compound is not explicitly detailed, studies on related compounds demonstrate the potential of this approach. For example, microbial cells have been used for the regioselective hydroxylation of adamantane and its derivatives. nih.gov Specifically, cells of Kitasatospora sp. have been shown to catalyze the hydroxylation of 1,3-adamantanediol (B44800) to 1,3,5-adamantanetriol (B1366330), showcasing the ability of microorganisms to perform selective C-H oxidation on the adamantane scaffold. nih.gov This suggests that a similar biocatalytic approach could potentially be developed for the hydroxylation of 1,3-dimethyladamantane or 3,5-dimethyladamantan-1-ol to yield this compound.

Derivatization and Functionalization of this compound

The conversion of the diol into various derivatives such as diamines, acetamides, diesters, and halogenated compounds is achieved through established organic reactions, which can be adapted for this specific scaffold.

The introduction of nitrogen-containing functional groups, such as amides and amines, at the bridgehead positions of this compound is most effectively accomplished via the Ritter reaction. wikipedia.orgorganic-chemistry.org This reaction transforms tertiary alcohols into N-alkyl amides using a nitrile in the presence of a strong acid. nrochemistry.com

For this compound, a twofold Ritter reaction with a nitrile, such as acetonitrile, yields the corresponding diacetamide (B36884) derivative, N,N'-(5,7-dimethyladamantane-1,3-diyl)diacetamide. The reaction proceeds by generating stable tertiary carbocations at the C1 and C3 positions, which are then trapped by the nitrile. organic-chemistry.orgresearchgate.net Subsequent hydrolysis of the resulting diacetamide provides the target diamine, 5,7-Dimethyladamantane-1,3-diamine. wikipedia.orghtsbiopharma.comsimsonpharma.com

Table 1: Synthesis of N-Substituted Derivatives via Ritter Reaction

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Acetonitrile, H₂SO₄2. H₂O | N,N'-(5,7-dimethyladamantane-1,3-diyl)diacetamide | Ritter Reaction |

The hydroxyl groups of this compound can be readily converted into ester functionalities through reaction with various acylating agents. Standard esterification procedures involving carboxylic acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., acetyl chloride) in the presence of a base catalyst or solvent like pyridine lead to the formation of the corresponding diester.

The choice of acylating agent can significantly impact reaction rates. nih.gov For instance, acyl chlorides are generally more reactive than their corresponding anhydrides. nih.gov The reaction yields a diester, such as 5,7-dimethyladamantane-1,3-diyl diacetate, a compound with altered polarity and solubility compared to the parent diol.

The substitution of the hydroxyl groups with halogens provides key intermediates for further nucleophilic substitution reactions. The conversion of this compound to its dihalogenated derivatives can be achieved using standard halogenating agents. masterorganicchemistry.com

For the synthesis of 1,3-dichloro-5,7-dimethyladamantane, thionyl chloride (SOCl₂) is a common and effective reagent. youtube.com Similarly, phosphorus tribromide (PBr₃) is employed to produce 1,3-dibromo-5,7-dimethyladamantane. masterorganicchemistry.comyoutube.com These reagents are advantageous as they typically avoid the carbocation rearrangements that can occur when using hydrohalic acids, a crucial benefit for maintaining the integrity of the adamantane cage. masterorganicchemistry.com The synthesis of 1,3-dichloro adamantane and its subsequent conversion back to 1,3-adamantanediol has been documented, confirming the viability of this transformation. acs.org

Table 2: Halogenation of this compound

| Product | Reagent | Reaction Type |

|---|---|---|

| 1,3-Dichloro-5,7-dimethyladamantane | Thionyl chloride (SOCl₂) | Halogenation |

The direct conversion of the hydroxyl groups of this compound into carboxylic acid moieties is efficiently performed using the Koch-Haaf reaction. researchgate.net This method involves treating the tertiary alcohol with formic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to achieve carbonylation.

This reaction, when applied to the diol, results in the formation of 5,7-dimethyladamantane-1,3-dicarboxylic acid. The Koch-Haaf reaction on adamantane alcohols has been successfully implemented in both traditional batch setups and modern microflow systems, demonstrating its scalability and efficiency. researchgate.net

Several derivatizations of this compound can be performed in a "one-pot" fashion, which enhances synthetic efficiency by reducing the need for intermediate purification steps. The Ritter and Koch-Haaf reactions are prime examples of one-pot transformations starting from the diol.

One-Pot Amide Synthesis: The Ritter reaction provides a direct, one-pot route to N-substituted diacetamides from the diol, acetonitrile, and acid. researchgate.netresearchgate.net

One-Pot Carboxylic Acid Synthesis: The Koch-Haaf reaction is a one-pot procedure for the synthesis of 5,7-dimethyladamantane-1,3-dicarboxylic acid directly from the diol using formic and sulfuric acids. researchgate.net

While some one-pot syntheses of adamantane derivatives start from precursors like 1,3-dehydro-5,7-dimethyladamantane, the direct conversion from the diol via these established methods is notable for its efficiency. mdpi.comnih.gov

Reaction Mechanisms and Selectivity Studies

The outcomes of derivatization reactions are governed by the underlying reaction mechanisms and the inherent selectivity of the adamantane scaffold.

The mechanism of the Ritter reaction on adamantane alcohols is well-established. organic-chemistry.org It begins with the protonation of a hydroxyl group by a strong acid, followed by the loss of a water molecule to form a highly stable tertiary adamantyl carbocation. nrochemistry.com This cation is then attacked by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion intermediate. missouri.edu The reaction is completed by the addition of water (hydrolysis) to the nitrilium ion, yielding the final N-alkyl amide product. organic-chemistry.orgnrochemistry.com For a diol, this process can occur at both bridgehead positions. researchgate.net

The mechanism for halogenation with reagents like SOCl₂ can vary. chadsprep.com In the absence of a base like pyridine, the reaction can proceed through an SNi (internal nucleophilic substitution) mechanism, which results in retention of configuration. When pyridine is used, it facilitates an SN2-like mechanism, leading to inversion of configuration. youtube.comchadsprep.com

A significant challenge in the derivatization of a symmetric diol like this compound is achieving selectivity for mono-functionalization over di-functionalization. researchgate.net In standard esterification reactions, statistical mixtures of the unreacted diol, the mono-ester, and the di-ester are often obtained due to the similar reactivity of the two hydroxyl groups. researchgate.net Achieving high yields of the mono-acylated product often requires specialized conditions, such as performing the reaction on a silica (B1680970) gel support or using metal-ion catalysis to control the reaction. rsc.orgresearchgate.netnih.gov Lanthanide ions, for example, can facilitate the base-catalyzed monoacylation of diols in aqueous solutions by forming a chelate complex with the diol and the acylating agent, thereby promoting an internal addition mechanism. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Adamantanediol |

| 1,3-dichloro adamantane |

| 1,3-dehydro-5,7-dimethyladamantane |

| 1,3-dibromo-5,7-dimethyladamantane |

| 1,3-dichloro-5,7-dimethyladamantane |

| 3-hydroxyadamantane-1-carboxylic acid |

| 5,7-dimethyladamantane-1,3-dicarboxylic acid |

| 5,7-Dimethyladamantane-1,3-diamine |

| 5,7-dimethyladamantane-1,3-diyl diacetate |

| Acetic anhydride |

| Acetyl chloride |

| Acetonitrile |

| Formic acid |

| N,N'-(5,7-dimethyladamantane-1,3-diyl)diacetamide |

| Phosphorus tribromide |

| Pyridine |

| Sulfuric acid |

Investigations of Carbonium Ion Rearrangements

The formation of the 1,3-dimethyladamantane skeleton, the precursor to this compound, is a classic example of a reaction driven by carbonium ion rearrangements. These rearrangements are fundamental to adamantane chemistry, leading to the thermodynamically most stable isomer. acs.orgrsc.org The synthesis of 1,3-dimethyladamantane can be achieved through the Lewis acid-catalyzed isomerization of various C12 hydrocarbons, such as perhydroacenaphthene. researchgate.net

The mechanism involves the formation of a carbocation, which then undergoes a series of hydride and alkyl shifts across the polycyclic framework. acs.org This "adamantane rearrangement" ultimately leads to the highly symmetrical and strain-free 1,3-dimethyladamantane structure. The stability of the tertiary carbocations at the bridgehead positions of the adamantane cage is a key driving force for these rearrangements. capes.gov.br While direct studies on carbonium ion rearrangements of this compound are not extensively documented, it is expected that protonation of the hydroxyl groups under acidic conditions would generate the corresponding carbocations, which could then potentially undergo further rearrangements, although the 1,3,5,7-substitution pattern is already highly stable.

| Feature | Description | Relevance to this compound |

| Driving Force | Formation of thermodynamically stable adamantane cage | The synthesis of its precursor, 1,3-dimethyladamantane, relies on this principle. |

| Intermediates | Tertiary carbocations at bridgehead positions | The hydroxyl groups are located at stable carbocation positions. |

| Mechanism | Sequential hydride and alkyl shifts | This mechanism explains the formation of the 1,3-dimethyl substitution pattern. acs.org |

| Catalysts | Lewis acids (e.g., AlCl₃) and superacids | These are used to generate the initial carbocation. rsc.org |

C-H Activation and Functionalization Studies

The targeted functionalization of the adamantane cage at specific C-H bonds is a significant area of research. The synthesis of this compound from 1,3-dimethyladamantane involves the selective oxidation of the C-H bonds at the C5 and C7 bridgehead positions. These positions are sterically accessible and electronically activated by the methyl groups.

Various methods for the hydroxylation of adamantane derivatives have been developed, often employing strong oxidizing agents or catalytic systems. For instance, the direct oxidation of adamantane to 1,3,5,7-tetrahydroxyadamantane has been achieved in a one-step hydroxylation reaction. google.com Similar strategies can be envisioned for the synthesis of this compound from its hydrocarbon precursor. The reaction of 1,3-dimethyladamantane with reagents like bromotrichloromethane (B165885) and water in the presence of manganese complexes can lead to the formation of 3,5-dimethyladamantan-1-ol, highlighting the feasibility of selective bridgehead functionalization. researchgate.net

| Starting Material | Reagents | Product(s) | Key Observation | Reference |

| 1,3-Dimethyladamantane | BrCCl₃, H₂O, Mn catalysts | 3,5-Dimethyladamantan-1-ol | Selective hydroxylation at a bridgehead position. | researchgate.net |

| Adamantane | Oxidizing agent, catalyst | 1,3,5,7-Tetrahydroxyadamantane | One-step multi-hydroxylation of bridgehead positions. | google.com |

| 2-Aminoadamantane | Acetic acid | 2-Adamantyl acetate | Functionalization at a non-bridgehead position with potential for rearrangement. | rsc.org |

Acid-Catalyzed Reaction Dynamics

The behavior of this compound in the presence of strong acids is expected to be dominated by the chemistry of adamantyl carbocations. acs.org Protonation of the hydroxyl groups would lead to the formation of water as a leaving group, generating carbocations at the C1 and C3 positions. These carbocations are relatively stable due to the nature of the bridgehead position.

Studies on related adamantane derivatives in strong acids like a mixture of fluorosulfuric acid and antimony pentafluoride (FSO₃H-SbF₅) have shown that at lower temperatures, hydride ion abstraction occurs, leading to the formation of cycloalkyl cations. researchgate.net At higher temperatures, ring-cleavage reactions can occur. researchgate.net In the case of this compound, the presence of the diol functionality could lead to intramolecular reactions, such as ether formation, or intermolecular polymerization under strongly acidic conditions. The dynamics of these reactions would be influenced by factors such as acid strength, temperature, and the presence of nucleophiles. The rearrangement of 2-adamantyl derivatives under acetolysis conditions, which leads to skeletally rearranged products, suggests that even seemingly stable adamantane systems can undergo complex transformations in acidic media. rsc.org

Regioselectivity and Stereoselectivity in Transformations

The functionalization of the adamantane skeleton is often characterized by high regioselectivity, favoring the tertiary C-H bonds at the bridgehead positions. This is due to the higher stability of the resulting tertiary carbocation or radical intermediates. In the synthesis of this compound from 1,3-dimethyladamantane, the hydroxylation occurs specifically at the C5 and C7 positions, which are also bridgehead positions.

A study on the regioselective hydroxylation of 1,3-adamantanediol to 1,3,5-adamantanetriol using a biocatalyst demonstrated the possibility of achieving high selectivity in the functionalization of already substituted adamantanes. nih.gov This highlights the potential for controlling the position of incoming functional groups.

Due to the high symmetry (Td) of the adamantane cage, many of its derivatives, including this compound, are achiral. The introduction of different substituents at the remaining bridgehead or methylene (B1212753) positions could, however, lead to chiral molecules. The stereochemical outcome of such reactions would be influenced by the steric hindrance of the existing methyl and hydroxyl groups and the geometry of the reaction intermediates.

Advanced Characterization Techniques and Structural Analysis

Crystallographic Studies and Solid-State Chemistry

The study of the solid-state structure of adamantane (B196018) compounds provides insights into their packing, density, and physical properties.

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 5,7-Dimethyladamantane-1,3-diol is not widely published, the general behavior of adamantane itself is well-documented. At room temperature, adamantane exists in a face-centered cubic crystal structure, which is orientationally disordered. wikipedia.org Upon cooling to below 208 K, it undergoes a first-order phase transition to an ordered tetragonal phase. wikipedia.org

The introduction of methyl and hydroxyl substituents onto the adamantane cage, as in this compound, would be expected to influence the crystal packing and potentially the space group and unit cell dimensions due to steric effects and hydrogen bonding between the hydroxyl groups. A detailed X-ray analysis would be required to determine the precise crystal structure.

Table 4: General Crystallographic Properties of Unsubstituted Adamantane

| Property | High Temperature Phase (>208 K) | Low Temperature Phase (<208 K) |

| Crystal System | Cubic | Tetragonal |

| Space Group | Fm3m | P4₂₁c |

| a (Å) | 9.426 | 6.641 |

| c (Å) | 9.426 | 8.875 |

| Molecules per unit cell (Z) | 4 | 2 |

Source: Wikipedia. wikipedia.org

Polymorphism and Phase Transition Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit varying physical properties. Adamantane derivatives are well-known for their tendency to form plastic phases, a state of matter between a true crystal and a liquid, characterized by positional order but rotational disorder of the molecules.

While specific studies on the polymorphism of this compound are not extensively documented, significant insights can be drawn from the analysis of its parent compound, 1,3-adamantanediol (B44800) (13DOHA), and the related 1,3-dimethyladamantane (B135411) (13DMA). nih.gov A study on these compounds revealed distinct polymorphic and phase transition behaviors. nih.gov

1,3-Adamantanediol (13DOHA) exhibits a low-temperature hexagonal phase (space group P63/mcm) that transitions to a face-centered cubic (Fm3m) plastic phase at higher temperatures. nih.gov In contrast, 1,3-dimethyladamantane (13DMA) displays a low-temperature ordered monoclinic phase (space group P21/c) which transforms into a high-temperature hexagonal plastic phase (P63/mmc) before melting. nih.gov The presence of methyl groups in 1,3-dimethyladamantane, as opposed to the hydroxyl groups in 1,3-adamantanediol, influences the crystal packing and the temperatures at which these phase transitions occur.

Given that this compound incorporates both hydroxyl and methyl functional groups on the adamantane scaffold, its polymorphic behavior is expected to be a composite of these influences. The hydroxyl groups are capable of forming strong hydrogen bonds, which would favor a more ordered crystalline state, while the bulky, non-polar methyl groups and the globular nature of the adamantane cage itself predispose the molecule to forming plastic phases at elevated temperatures. The interplay between these competing interactions likely results in a complex phase diagram for this compound.

Table 1: Polymorphic and Phase Transition Data of Related Adamantane Derivatives nih.gov

| Compound | Low-Temperature Phase (Space Group) | High-Temperature Phase (Space Group) | Transition Temperature (K) |

| 1,3-Adamantanediol (13DOHA) | Hexagonal (P63/mcm) | Face-Centered Cubic (Fm3m) | Not specified |

| 1,3-Dimethyladamantane (13DMA) | Monoclinic (P21/c) | Hexagonal (P63/mmc) | 222.6 ± 0.5 |

Note: This table is based on data for closely related compounds and serves as a predictive model for the behavior of this compound.

Supramolecular Architectures and Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state, or supramolecular architecture, is dictated by a variety of intermolecular interactions. For this compound, these interactions are primarily driven by the adamantane cage, the two hydroxyl groups, and the two methyl groups.

The hydroxyl groups at the 1 and 3 positions are key to the formation of the supramolecular architecture, acting as both hydrogen bond donors and acceptors. This allows for the formation of extensive hydrogen-bonding networks, which can lead to the assembly of one-, two-, or three-dimensional structures. These strong, directional interactions are expected to play a significant role in the crystal packing of this compound.

The methyl groups at the 5 and 7 positions introduce steric bulk, which can influence the approach of neighboring molecules and the resulting crystal packing. They primarily engage in weaker van der Waals interactions.

The possibility of C-H···π interactions in adamantane derivatives has also been explored. In a study of 1,3-diethynyladamantane, exceptionally weak intermolecular C-H···π hydrogen bonds were observed. nih.gov Given the absence of a significant π-system directly within the this compound molecule itself, such interactions would only be possible in co-crystals or solvates with aromatic species. The primary intermolecular forces governing the supramolecular architecture of pure this compound are expected to be hydrogen bonding via the diol functionality and van der Waals interactions involving the adamantane cage and methyl groups.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the reactivity of 5,7-Dimethyladamantane-1,3-diol.

While specific Density Functional Theory (DFT) calculations for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous functionalized adamantanes. rsc.org DFT is a computational method used to investigate the electronic structure of many-body systems. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.

For adamantane (B196018) derivatives, the introduction of substituents like methyl and hydroxyl groups significantly influences the electronic properties. The methyl groups, being electron-donating, would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing hydroxyl groups would lower the energy of the LUMO, making it more favorable to accept electrons. The precise energies of the HOMO and LUMO for this compound would require specific calculations, but the general trends can be anticipated based on the nature of these functional groups.

Table 1: Predicted Influence of Substituents on Molecular Orbitals of Adamantane

| Substituent | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |

| Methyl (-CH₃) | Increase | Minimal | Decrease |

| Hydroxyl (-OH) | Minimal | Decrease | Decrease |

This table is based on general principles of substituent effects in organic chemistry and is not derived from specific computational results for this compound.

Adamantane and its derivatives can be considered as the smallest units of a diamond lattice, often referred to as diamondoids. As such, they are excellent models for studying quantum confinement effects. Quantum confinement occurs when the movement of electrons is restricted in one or more dimensions, leading to discrete energy levels. In diamondoids, the effect of quantum confinement is expected to increase the HOMO-LUMO gap as the size of the molecule decreases. However, studies on diamondoids have shown that quantum confinement effects tend to diminish in particles larger than 1 nm. nih.gov

For this compound, while the adamantane core is small, the presence of substituents complicates a simple quantum confinement analysis. The electronic properties are not solely determined by the size of the carbon cage but are also significantly modulated by the functional groups.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their interactions and conformational changes.

Computational Approaches to Structure-Property Relationships

A significant area of computational research on adamantane derivatives involves establishing relationships between their structure and their physicochemical and biological properties. nih.govresearchgate.net The rigid, lipophilic adamantane cage is often incorporated into drug molecules to enhance their stability and improve their pharmacokinetic profiles. nih.gov

For this compound, the combination of the bulky, non-polar adamantane core with the polar hydroxyl groups and non-polar methyl groups creates a molecule with distinct regions of varying polarity. Computational models can be used to quantify properties like lipophilicity (logP), which is a critical parameter in drug design. By systematically modifying the structure in silico (e.g., changing the position or nature of the substituents) and calculating the resulting properties, researchers can develop quantitative structure-property relationships (QSPRs). These relationships can then be used to predict the properties of other, yet-to-be-synthesized, adamantane derivatives.

Applications in Materials Science and Polymer Chemistry

Development of Polymeric Materials from 5,7-Dimethyladamantane-1,3-diol

The use of this compound as a monomer or a precursor to monomers is central to creating advanced polymers with exceptional characteristics. The inherent properties of the dimethyladamantane cage are directly translated into the resulting polymer's performance.

The synthesis of this compound for use in polymerization is a critical first step. Adamantane (B196018) oxygenates, including 1,3-adamantanediol (B44800) and its derivatives, are well-established precursors for producing polymers. upc.edu The diol functionality allows it to act as a monomer in various polycondensation reactions. For instance, it can be reacted with difunctional compounds such as diacids or diacyl chlorides to produce polyesters.

Furthermore, the diol can be chemically modified to yield other types of polymerizable monomers. A notable example is the synthesis of unsaturated esters, such as diacrylates and dimethacrylates, from adamantane diols. google.com These difunctional olefinic monomers can then undergo polymerization or be copolymerized with other acrylic monomers to create cross-linked, thermoset polymers with unique physical properties. google.com

A key advantage of incorporating the adamantane scaffold into a polymer backbone is the significant enhancement of thermal and oxidative stability. researchgate.netwikipedia.org The rigid, three-dimensional cage structure of the adamantane unit restricts the rotational freedom of the polymer chains, which increases the energy required for thermal degradation. This results in polymers with high glass transition temperatures (Tg) and decomposition temperatures. rsc.orgresearchgate.net

Research has shown that polymers with adamantane units in their backbone exhibit exceptional heat resistance. researchgate.net For example, adamantane-siloxane alternating polymers have demonstrated 10% weight loss temperatures (Td10) as high as 512°C. researchgate.net Similarly, polystyrene derivatives containing bulky adamantyl groups show significantly elevated glass transition temperatures, with some reaching up to 268°C. rsc.org This high thermal stability is attributed directly to the strain-free, diamondoid structure of the adamantane skeleton. researchgate.net

Table 1: Thermal Properties of Adamantane-Based Polymers vs. Conventional Polymers

| Polymer Type | Specific Example | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Reference |

| Adamantane-Containing | Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | 268 °C | > 400 °C | rsc.org |

| Adamantane-Containing | Poly(1,3-adamantane) | Not Observed before Degradation | ~470 °C (Td10) | researchgate.net |

| Adamantane-Containing | Adamantane-Siloxane Polymer | High | 512 °C (Td10) | researchgate.net |

| Conventional | Polystyrene (PS) | ~100 °C | ~345 °C | N/A |

| Conventional | Poly(methyl methacrylate) (PMMA) | ~105 °C | ~360 °C | N/A |

Adamantane derivatives are extensively used in the fabrication of advanced photoresists, which are critical materials in the microelectronics industry for lithographic processes. researchgate.net Polymers containing adamantane are particularly valuable for deep-UV (DUV), extreme ultraviolet (EUV), and electron beam (EB) lithography. researchgate.netrsc.org

The inclusion of the bulky, carbon-rich adamantane structure, such as that from this compound, into a polymer resin offers several key advantages:

High Etch Resistance: The high ratio of carbon to hydrogen in the adamantane cage makes the polymer highly resistant to the plasma etching processes used to transfer patterns to a substrate. wipo.int

Thermal Stability: A high glass transition temperature prevents the deformation of patterned features during thermal processing steps. rsc.org

Imaging Performance: Adamantane-based polymers can be designed as functional resins that enable high-resolution imaging with a wide depth-of-focus, which is crucial for fabricating nanoscale devices. google.com

Diols like this compound serve as building blocks for these photosensitive resins, often by being converted into (meth)acrylate monomers that are then polymerized. google.com

The well-defined geometry and rigidity of this compound make it an exemplary building block for constructing complex, three-dimensional polymer architectures with sub-nanometric precision. aps.org

Stellate (Star) Polymers: These consist of multiple linear polymer arms radiating from a central core. nih.govresearchgate.net this compound can be envisioned as a component of a multifunctional core. By initiating the growth of polymer chains from its hydroxyl groups (or derivatives thereof), a star-shaped macromolecule can be synthesized, where the adamantane unit provides a rigid, defined center. nih.gov

Reticular Structures: Reticular chemistry focuses on linking rigid molecular building blocks into extended, crystalline, and often porous frameworks. nih.govnih.gov The defined bond angles and structural integrity of adamantane derivatives make them ideal for this "bottom-up" approach. aps.org this compound can act as a rigid strut, which, when linked with other multi-connector units, can self-assemble into ordered, three-dimensional networks with precisely controlled pore sizes and functionalities. aps.orgwuttkescience.com

Skeletal Structures: In this context, the adamantane unit itself provides the fundamental "skeletal" framework of the polymer. When polymerized into a linear chain, as in poly(adamantane)s, the rigid cages form a stiff polymer backbone, which is responsible for the material's high thermal stability and structural integrity. researchgate.net

Functional Materials and Composites

Beyond creating the primary structure of polymers, this compound and its derivatives are used to create functional materials where the adamantane moiety imparts specific performance characteristics.

Adamantane derivatives have found practical application as thermally stable lubricants. wikipedia.orgyoutube.com Ester derivatives of alkyladamantanes are particularly promising as components or additives for high-temperature lubricating oils designed to operate at 200°C and above. researchgate.net The high thermal and oxidative stability of the adamantane core prevents the lubricant from breaking down under extreme conditions. researchgate.net

This compound can be used as a precursor to synthesize these high-performance lubricant components. Through esterification reactions with various carboxylic acids, the diol can be converted into diester compounds. By carefully selecting the acid, the properties of the resulting lubricant, such as viscosity and lubricity, can be tailored for specific applications without sacrificing the exceptional thermal stability conferred by the dimethyladamantane core. researchgate.net

Applications in Heat-Resistant Plastics

The incorporation of rigid, bulky molecular structures into polymer chains is a well-established strategy for enhancing the thermal stability of plastics. The adamantane cage, with its unique diamondoid structure, is exceptionally rigid, stress-free, and thermally stable, making it an ideal building block for high-performance polymers. nih.govyoutube.com this compound is a derivative of adamantane that features two hydroxyl (-OH) groups, making it a suitable diol monomer for step-growth polymerization.

This diol can be reacted with dicarboxylic acids (or their derivatives) to form polyesters or with phosgene (B1210022) (or its equivalents) to form polycarbonates. The inclusion of the 5,7-dimethyladamantane moiety into the polymer backbone is expected to impart several desirable properties:

High Glass Transition Temperature (Tg): The rigidity of the adamantane cage restricts the rotational freedom of the polymer chains, leading to a higher temperature requirement to transition from a glassy state to a rubbery state.

Enhanced Thermal Stability: Adamantane-based polymers have demonstrated high thermal stability, with decomposition temperatures often exceeding 400-500 °C. nih.gov

Improved Mechanical Properties: The rigid nature of the adamantane unit can contribute to increased stiffness and mechanical strength in the resulting plastic. nih.gov

Chemical Resistance: The hydrocarbon skeleton of adamantane is generally resistant to chemical attack. nih.gov

While specific performance data for polymers synthesized directly from this compound is not extensively documented in publicly available literature, the properties of related adamantane-based polymers provide a strong indication of its potential. For instance, various microporous organic polymers constructed from adamantane derivatives exhibit thermal stability up to 500 °C. nih.gov The synthesis of this compound is achievable through the oxidation of 1,3-Dimethyladamantane (B135411), making the monomer accessible for such polymer applications. sigmaaldrich.com

Table 1: Thermal Properties of Adamantane-Based Polymers This table presents data for polymers containing adamantane derivatives to illustrate the typical thermal enhancements provided by the adamantane core.

| Polymer Type | Adamantane Building Block | Thermal Stability (Decomposition Temp.) | Reference |

|---|---|---|---|

| Microporous Organic Polymer (MOP) | Tetrakis(4-bromophenyl)adamantane | >500 °C | nih.gov |

| Hyperbranched Polyborates (HBPBAs-Ad) | Hexaphenylbiadamantane | >500 °C | nih.gov |

| Star-Shaped Block Copolymer | Adamantane (core) | High Stability | nih.gov |

Non-Linear Optical (NLO) Properties of Adamantane Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light, enabling applications such as frequency conversion and optical switching. google.com Second-order NLO effects, like second-harmonic generation (SHG), require materials that lack a center of symmetry (non-centrosymmetric). Recent research has highlighted that adamantane-type compounds are promising candidates for NLO applications. rsc.org

The rigid adamantane cage provides a robust scaffold upon which functional groups (chromophores) can be arranged in a stable, non-centrosymmetric fashion. rsc.org The NLO properties of these molecules can be precisely tuned by changing the elemental composition and the nature of the organic substituents on the adamantane core. rsc.orgresearchgate.net

Key findings regarding the NLO properties of adamantane derivatives include:

Tunable Optical Properties: Theoretical studies using density functional theory (DFT) have shown that substituting the adamantane cage, for example with alkali metals or boron, significantly alters the electronic and optical properties. researchgate.net

Influence of Methyl Groups: The addition of methyl groups, as found in this compound, has been shown to alter the optical gaps and electronic structure of adamantane, which is a key factor in tuning NLO responses. acs.org

Second-Harmonic Generation: Crystalline adamantane derivatives have been shown to exhibit strong SHG, a highly desirable NLO property. rsc.org The diol functionality in this compound could facilitate the formation of hydrogen-bonded networks, potentially leading to the required non-centrosymmetric crystal structures for SHG.

Table 2: Research on Optical Properties of Adamantane Derivatives

| Adamantane System | Key Finding | Potential Application | Reference |

|---|---|---|---|

| Organic/Inorganic Adamantane Clusters | Exhibit strong second-harmonic generation (SHG) in crystalline form. | Light conversion devices | rsc.org |

| Alkali Metal-Doped Adamantane | Substitution with Li/Na dramatically decreases the energy gap, altering optical properties. | Nano-optoelectronic devices | researchgate.net |

| Methylated Adamantanes | Addition of methyl groups shifts optical gaps to higher energy. | Tailored fluorescent materials | acs.org |

Biological and Pharmaceutical Research

Investigations into Antiviral and Anticancer Activities

While direct studies on the antiviral and anticancer properties of 5,7-Dimethyladamantane-1,3-diol are not extensively documented in publicly available literature, the broader class of adamantane (B196018) derivatives has shown significant promise in these areas. mdpi.com The lipophilic nature of the adamantane cage is thought to facilitate the transport of molecules across cell membranes, a desirable property for many therapeutic agents. nih.gov

The antiviral mechanism of many adamantane derivatives, such as amantadine (B194251) and rimantadine, is well-established and primarily involves the inhibition of the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication. nih.govmdpi.com Some adamantanes are also being investigated for their potential against other viruses, including coronaviruses, where the proposed mechanism involves blocking the viral E protein ion channel. nih.gov

In the context of anticancer research, adamantane derivatives have been shown to induce apoptosis in various cancer cell lines. mdpi.com The specific mechanisms are diverse and depend on the other functional groups attached to the adamantane core. For instance, some adamantane-containing compounds act as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival and angiogenesis. nih.gov

Numerous in vitro and in vivo studies have demonstrated the efficacy of various adamantane derivatives against different viruses and cancer types. For example, novel adamantane derivatives have shown significant activity against rimantadine-resistant strains of influenza A. mdpi.com In the realm of oncology, adamantane-based compounds have exhibited cytotoxic effects against human cancer cell lines, with some progressing to in vivo animal models. mdpi.com

While specific efficacy data for this compound is scarce, the established bioactivity of its structural relatives provides a strong rationale for its further investigation.

Drug Discovery and Development

The most significant area of research related to this compound is in drug discovery, particularly in the development of agents targeting the central nervous system. This is largely due to its structural similarity to memantine (B1676192), a well-known drug used in the treatment of Alzheimer's disease.

Memantine, which is 1-amino-3,5-dimethyladamantane, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.org These receptors are glutamate-gated ion channels that play a critical role in synaptic plasticity and memory. wikipedia.org Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's. nih.gov Memantine's therapeutic effect is attributed to its ability to block the pathological overactivation of these receptors while allowing for their normal physiological function. nih.gov

Given that this compound shares the same dimethyladamantane core as memantine, it is a prime candidate for investigation as an NMDA receptor modulator. google.com The hydroxyl groups at the 1 and 3 positions could influence its binding affinity and selectivity for the receptor, potentially leading to a different pharmacological profile compared to memantine. Research into adamantane derivatives has shown that the nature and position of substituents on the adamantane cage are critical for their interaction with the NMDA receptor. google.com

Table 1: Investigated Adamantane Derivatives and their Primary Biological Targets

| Compound Name | Primary Biological Target | Investigated For |

| Amantadine | Influenza A M2 proton channel | Antiviral (Influenza A) |

| Rimantadine | Influenza A M2 proton channel | Antiviral (Influenza A) |

| Memantine | NMDA Receptor | Neurodegenerative diseases (e.g., Alzheimer's) |

| Adamantane-based Indoles | HIF-1α | Anticancer |

| Adamantane-based Cannabinoids | CB1 Receptor | Drug of abuse, potential therapeutic |

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For adamantane derivatives targeting the NMDA receptor, SAR studies have revealed several key features. The presence of an amino group at a bridgehead position is important for activity, as seen in memantine. nih.gov The methylation pattern on the adamantane cage also significantly influences potency and selectivity. nih.gov

For adamantane-1,3-diol derivatives, the hydroxyl groups offer sites for further chemical modification. SAR studies on such derivatives would involve synthesizing a library of compounds with different substituents at the hydroxyl positions and evaluating their biological activity. This systematic approach helps in identifying the structural features that lead to an optimized biological profile, such as enhanced potency, reduced side effects, and improved pharmacokinetic properties. nih.gov

Adamantane-1,3-diols, including the 5,7-dimethyl derivative, are valuable precursors for the synthesis of a wide range of physiologically active compounds. acs.orgresearchgate.net The hydroxyl groups can be readily converted into other functional groups, allowing for the construction of more complex molecules. For instance, 1,3-adamantanediol (B44800) has been used to synthesize potent cannabinoid receptor agonists and various catalysts. acs.org The dimethyl substitution in this compound can provide steric hindrance that may influence the reactivity and selectivity of subsequent chemical transformations, offering a pathway to novel and potentially more effective therapeutic agents.

Drug Metabolism and Pharmacokinetic Studies

The metabolic fate and pharmacokinetic profile of a drug candidate are critical determinants of its potential therapeutic success. For adamantane derivatives, the rigid and lipophilic nature of the cage structure significantly influences these properties. This section explores the drug metabolism and pharmacokinetic characteristics of this compound, drawing upon established principles of adamantane pharmacology and data from related compounds.

Evaluation of Metabolic Stability in Biological Matrices (e.g., Human Liver Microsomes)

The in vitro metabolic stability of a compound, often assessed using human liver microsomes (HLM), provides a crucial early indication of its likely in vivo half-life and clearance. researchgate.net HLMs contain a rich complement of cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism for a vast array of drugs. wuxiapptec.com For adamantane derivatives, metabolism typically involves hydroxylation at the tertiary bridgehead carbons. nih.gov

While specific experimental data for this compound is not publicly available, we can infer its likely metabolic stability based on its structure and data from analogous compounds. The presence of two methyl groups at the 5 and 7 positions, which are also tertiary carbons, may influence the metabolic profile. The two hydroxyl groups at the 1 and 3 positions are also key features.

In a typical HLM stability assay, the disappearance of the parent compound is monitored over time. The results are often expressed as the percentage of the compound remaining, the in vitro half-life (t½), and the intrinsic clearance (CLint). researchgate.net

Table 1: Representative In Vitro Metabolic Stability of an Adamantane Analog in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Note: This table presents hypothetical data for a generic adamantane analog to illustrate the results of a typical HLM stability assay. Actual values for this compound would require experimental determination.

From such data, key metabolic parameters can be calculated:

Table 2: Calculated Metabolic Parameters for a Representative Adamantane Analog

| Parameter | Value | Unit |

| In Vitro Half-life (t½) | 25 | minutes |

| Intrinsic Clearance (CLint) | 30 | µL/min/mg protein |

Note: These values are illustrative and based on the hypothetical data in Table 1. The actual metabolic parameters of this compound are yet to be determined experimentally.

Impact of Methylation and Functional Group Modifications on Metabolism

The substitution pattern on the adamantane cage profoundly affects its metabolism. The introduction of methyl groups can alter the lipophilicity and steric hindrance around potential sites of metabolism. nih.gov For instance, the drug memantine (1-amino-3,5-dimethyladamantane) exhibits high metabolic stability, with a large fraction of the dose being excreted unchanged. nih.gov This suggests that the methyl groups may shield the adamantane core from extensive metabolic breakdown.

Studies on other adamantane derivatives have shown that hydroxylation is a common metabolic route. nih.govnih.gov For this compound, further oxidation to a triol or other more polar metabolites could be a potential metabolic pathway, although the existing hydroxyl groups might influence the regioselectivity of such reactions.

Bioavailability and Excretion Profile Analyses

The bioavailability of a drug refers to the fraction of an administered dose that reaches the systemic circulation unchanged. nih.gov For orally administered drugs, this is influenced by factors such as absorption from the gastrointestinal tract and first-pass metabolism in the liver. The lipophilic nature of the adamantane scaffold generally favors good membrane permeability and absorption. nih.gov However, extensive first-pass metabolism can limit oral bioavailability. Given the potential for both Phase I and Phase II metabolism of this compound, its oral bioavailability would need to be experimentally determined.

The excretion of drugs and their metabolites primarily occurs via the kidneys (urine) and/or the liver (bile/feces). The physicochemical properties of the parent drug and its metabolites dictate the primary route of elimination. The introduction of hydroxyl groups generally increases renal clearance. It is plausible that this compound and its potential metabolites would be excreted predominantly in the urine.

Table 3: Predicted Pharmacokinetic Profile of this compound Based on Structural Analogs

| Parameter | Predicted Value/Characteristic | Rationale based on Structural Analogs |

| Oral Bioavailability | Moderate to High | The lipophilic adamantane core suggests good absorption, but first-pass metabolism could reduce bioavailability. |

| Volume of Distribution | Moderate to High | The lipophilic nature would likely lead to distribution into tissues. |

| Primary Route of Excretion | Renal | The presence of hydroxyl groups increases polarity, favoring urinary excretion. |

| Elimination Half-life | Intermediate | Dependent on the rate of metabolic clearance and renal excretion. |

Note: The information in this table is predictive and based on the known pharmacokinetic properties of structurally related adamantane derivatives. Experimental verification is required for this compound.

Catalysis and Organic Synthesis Applications

Role as a Chemical Reagent and Catalyst in Organic Transformations

5,7-Dimethyladamantane-1,3-diol, sometimes abbreviated as DMG, is recognized for its utility as both a chemical reagent and a catalyst in organic synthesis. researchgate.net The presence of hydroxyl groups on the sterically hindered adamantane (B196018) core imparts specific reactivity and selectivity to the molecule.

While detailed mechanistic studies are not extensively reported in publicly available literature, this compound has been cited as a participant in the synthesis of formaldehyde (B43269) and formic acid. researchgate.net The preparation of this diol can involve processes such as formaldehyde condensation and formic acid esterification, suggesting its interaction with these fundamental C1 building blocks. researchgate.net The precise catalytic role, whether as a direct catalyst or as a precursor to a catalytic species, warrants further investigation to elucidate the underlying chemical pathways.

The diol functionality of this compound allows it to act as a precursor in various organic reactions. For instance, it can be a starting material for the synthesis of other functionalized adamantane derivatives through reactions targeting the hydroxyl groups. While specific named reactions catalyzed directly by this compound are not prominently documented, its structural motifs are found in ligands and chiral auxiliaries that facilitate a range of organic transformations.

Use as a Building Block and Synthetic Intermediate

The rigid and predictable geometry of the this compound core makes it an attractive building block for the construction of more complex molecules with tailored properties.

This compound serves as a key intermediate in the synthesis of a variety of adamantane derivatives. google.comillinois.eduuni.lu A significant application is its use as a precursor for 5,7-dimethyladamantane-1,3-dicarboxylic acid. google.com This transformation highlights the utility of the diol in introducing carboxylic acid functionalities at the bridgehead positions of the adamantane cage. Furthermore, the diol can be synthesized from 1,3-dimethyladamantane (B135411), which itself is a versatile starting material for other derivatives. lookchem.com The conversion of the diol to other functional groups opens avenues for creating a library of compounds with potential applications in medicinal chemistry and materials science.

The following table summarizes some of the adamantane derivatives that can be synthesized from or are related to this compound:

| Precursor/Related Compound | Derivative | Application/Significance |

| 1,3-Dimethyladamantane | This compound | Key intermediate |

| This compound | 5,7-Dimethyladamantane-1,3-dicarboxylic acid | Monomer for polymers, building block for complex architectures |

| 1,3-Adamantanediol (B44800) | 1,3-Adamantanedicarboxylic acid | Analogous transformation, useful in polymer synthesis |

This table is based on synthetic pathways described in the literature and illustrates the role of this compound as a precursor.

The adamantane unit, due to its rigidity and defined stereochemistry, is a desirable component in the design of complex molecular architectures. mdpi.com this compound, by providing two reactive hydroxyl groups at specific bridgehead positions, can be incorporated into larger supramolecular assemblies, polymers, and dendrimers. For instance, adamantane-based diols are used in the synthesis of polyesters and other polymers, imparting properties such as thermal stability and rigidity to the resulting materials. google.com The ability to create well-defined three-dimensional structures makes this diol a valuable component for creating novel materials with tailored functionalities. illinois.edu

Surfactant and Preservative Applications

Beyond its role in synthesis, this compound and related adamantane diols have been explored for their utility as functional additives.

The amphiphilic nature of certain adamantane derivatives, possessing a hydrophobic cage and hydrophilic functional groups, suggests their potential as surfactants. While specific data on the surfactant properties of this compound are not extensively detailed, analogous adamantane-based diols and their derivatives have been investigated for such applications. researchgate.net

Furthermore, the compound has been mentioned for its use as a preservative. researchgate.net The antimicrobial properties of some diols are well-known, and it is plausible that the unique structure of this compound contributes to its efficacy in this regard, potentially by disrupting microbial cell membranes. However, detailed studies quantifying its preservative effectiveness are needed to fully substantiate this application.

Future Directions and Emerging Research Areas

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign and efficient methods for the synthesis of 5,7-Dimethyladamantane-1,3-diol is a key area of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. Green chemistry principles are being increasingly applied to mitigate these issues.

One promising approach involves the direct oxidation of 1,3-dimethyladamantane (B135411). sigmaaldrich.comsigmaaldrich.com Research has shown that using molecular oxygen in the presence of N-hydroxyphthalimide and cobalt salts can yield this compound. sigmaaldrich.comsigmaaldrich.com Future work will likely focus on optimizing this and other catalytic systems to improve yield, selectivity, and energy efficiency. The use of alternative, greener solvents and renewable starting materials will also be a critical aspect of this research, aligning with the broader goals of sustainable chemistry. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

Adamantane (B196018) derivatives have a well-established history in medicinal chemistry, with compounds like amantadine (B194251) and memantine (B1676192) used to treat viral infections and neurodegenerative diseases, respectively. nih.govnih.govresearchgate.net The unique lipophilic and rigid nature of the adamantane cage can enhance a drug's pharmacokinetic properties. nih.govresearchgate.net

For this compound, future research will likely focus on exploring its potential against a wider range of biological targets. The diol functionality provides a scaffold for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for various biological activities. researchgate.net These could include antiviral, antibacterial, antifungal, and anticancer properties. researchgate.netmdpi.com Given the known neurological effects of other adamantane derivatives, investigating the interaction of this compound and its analogues with central nervous system receptors and enzymes is a promising avenue. nih.gov

Integration into Advanced Nanomaterials and Smart Systems

The rigid and well-defined structure of adamantane derivatives makes them ideal building blocks for the construction of advanced nanomaterials and smart systems. rsc.orgrsc.org The diol groups of this compound can serve as anchor points for polymerization or for attachment to other molecules and surfaces.

Future research in this area could involve the incorporation of this compound into:

Drug Delivery Systems: The lipophilic adamantane core can be encapsulated within carriers like liposomes or cyclodextrins, while the hydroxyl groups can be used to attach targeting ligands or the drug payload itself. nih.govpensoft.net This could lead to the development of more targeted and efficient drug delivery vehicles.

Smart Polymers and Gels: The diol can act as a cross-linker to create polymers with unique thermal, mechanical, or responsive properties. These materials could have applications in areas such as self-healing materials, sensors, and soft robotics.

Crystal Engineering: The defined geometry of this compound can be exploited to design and synthesize novel crystalline materials with specific optical or electronic properties.

Development of High-Throughput Screening and Computational Drug Design Methodologies

To efficiently explore the vast chemical space accessible from this compound, the development and application of high-throughput screening (HTS) and computational methods are essential. youtube.com

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. youtube.com By creating a diverse library of derivatives based on the this compound scaffold, researchers can quickly identify "hit" compounds with desired biological activities. nih.gov

Computational Drug Design and molecular modeling can be used to predict the binding affinity and interaction of this compound derivatives with various protein targets. mdpi.com This in silico approach can help to prioritize which compounds to synthesize and test experimentally, saving time and resources. Techniques like molecular docking can provide insights into the binding modes of these compounds within the active sites of enzymes or receptors. mdpi.com

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound will be realized through interdisciplinary research that bridges chemistry, biology, and materials science. nih.govresearchgate.net Chemists will be needed to devise novel synthetic routes and create new derivatives. researchgate.net Biologists will be crucial for evaluating the therapeutic potential of these compounds and elucidating their mechanisms of action. nih.gov Materials scientists will play a key role in integrating this unique molecule into advanced materials and devices. researchgate.net

This collaborative approach will be essential for translating fundamental discoveries about this compound into practical applications that can address challenges in medicine, technology, and beyond.

Q & A

Q. Table 1: Reaction Progress at 10 Minutes (GLC Data)

| Compound | Fraction (%) |

|---|---|

| 2-Oxaadamantane derivatives | 14.7 |

| Nitroxy intermediates | 85.3 |

Basic Question: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy : and NMR verify hydroxyl and methyl group positions. For example, recrystallization from methanol isolates 6 , where NMR confirms the diol structure via characteristic chemical shifts for adamantane protons and hydroxyl groups .

- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives (e.g., 2-oxaadamantanes) and confirms adamantane core geometry .

Advanced Question: What mechanistic insights explain the formation of 2-oxaadamantane derivatives during synthesis?

Methodological Answer:

The reaction proceeds via a nitroxy intermediate pathway:

Intermediate Formation : Nitration of 1 generates 5 and 6 , which undergo oxidative rearrangement.

Oxaadamantane Formation : Elimination of nitric acid from 6 introduces oxygen bridges, yielding 2-oxaadamantanes. Computational studies or isotopic labeling (e.g., -labeled HNO) could validate this pathway .

Contradictions : Discrepancies in product ratios (e.g., low yield of 4 ) suggest competing pathways or steric hindrance from methyl groups. Kinetic studies (e.g., time-resolved NMR) may resolve these .

Advanced Question: How should researchers address contradictions in product distribution data during synthesis?

Methodological Answer:

Discrepancies (e.g., unexpected oxaadamantane ratios) require:

- Analytical Cross-Validation : Compare GLC with NMR integration for quantitative accuracy.

- Purification Efficiency : Assess recrystallization yields (e.g., methanol vs. alternative solvents) to isolate minor products .

- Reaction Optimization : Adjust nitric acid stoichiometry or temperature to favor specific intermediates. For example, longer reaction times may shift equilibria toward thermodynamically stable products .

Advanced Question: How can this compound be functionalized for biological activity studies?

Methodological Answer:

The diol serves as a scaffold for pharmacophore integration:

- Esterification : React with acyl chlorides to introduce lipophilic groups. Monitor via TLC (silica gel, ethyl acetate/hexane) and confirm by IR (C=O stretch at ~1700 cm).

- Etherification : Alkylation with propargyl bromide creates click chemistry handles. Purify by column chromatography and validate via NMR .

- Biological Testing : Derivatives can be screened for enzyme inhibition (e.g., cyclooxygenase) using fluorescence-based assays .

Advanced Question: What analytical challenges arise in characterizing adamantane-based diols, and how are they mitigated?

Methodological Answer:

Challenges include:

- Signal Overlap in NMR : Use 2D NMR (e.g., HSQC, HMBC) to resolve crowded regions in the adamantane core .

- Crystallization Difficulties : Optimize solvent polarity (e.g., methanol/water gradients) for X-ray-quality crystals .

- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition thresholds (<200°C recommended for storage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。